![molecular formula C10H10F2O5S B13246667 4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid](/img/structure/B13246667.png)
4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid is an organic compound that belongs to the class of phenoxy acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic aromatic substitution of a fluorinated phenol with a suitable butanoic acid derivative. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium carbonate, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or sulfonic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. Additionally, the fluoro-substituted phenoxy moiety can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Shares the fluorosulfonyl group but differs in the overall structure.
2-Fluoro-6-(4-(methylsulfinyl)phenoxy)benzonitrile: Contains a similar phenoxy moiety with different substituents.
Uniqueness
4-[2-Fluoro-4-(fluorosulfonyl)phenoxy]butanoic acid is unique due to the combination of its fluorosulfonyl and fluoro-substituted phenoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for further exploration.
Properties
Molecular Formula |
C10H10F2O5S |
|---|---|
Molecular Weight |
280.25 g/mol |
IUPAC Name |
4-(2-fluoro-4-fluorosulfonylphenoxy)butanoic acid |
InChI |
InChI=1S/C10H10F2O5S/c11-8-6-7(18(12,15)16)3-4-9(8)17-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) |
InChI Key |
HHYOVCRGISOGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)F)OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13246600.png)
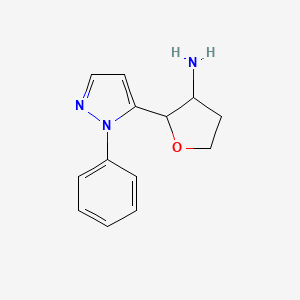
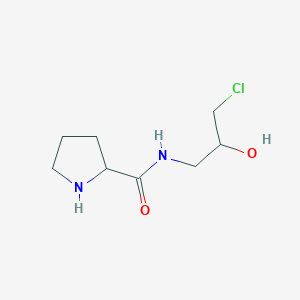
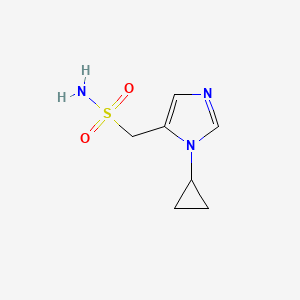

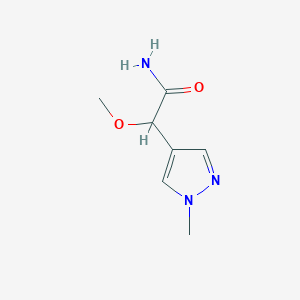
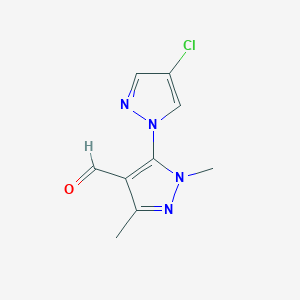
![6-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13246661.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13246668.png)
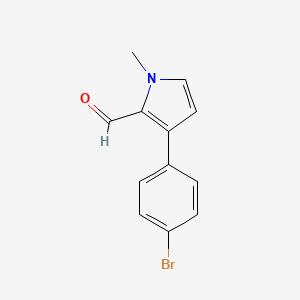
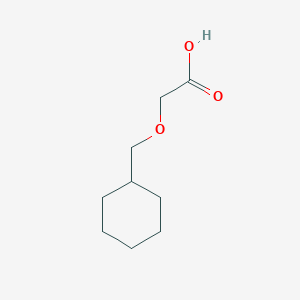
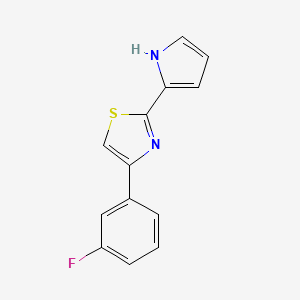
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13246689.png)

